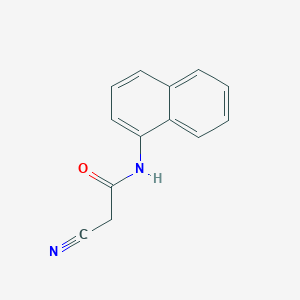

2-Cyano-N-1-Naphthylacetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-N-1-naphthylacetamide is an organic compound with the molecular formula C13H10N2O. It is a derivative of cyanoacetamide, where the cyano group is attached to the nitrogen atom of the acetamide moiety, and the naphthyl group is attached to the carbon atom of the acetamide moiety. This compound is known for its applications in the synthesis of various heterocyclic compounds and its potential biological activities.

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-1-naphthylacetamide has several scientific research applications:

Vorbereitungsmethoden

The synthesis of 2-cyano-N-1-naphthylacetamide can be achieved through several methods:

Analyse Chemischer Reaktionen

2-Cyano-N-1-naphthylacetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the carbon atom adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or thiols.

Cyclization Reactions: The compound can be used as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Common reagents used in these reactions include bases such as sodium ethoxide, acids such as hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed from these reactions are heterocyclic compounds with potential biological activities .

Wirkmechanismus

The mechanism of action of 2-cyano-N-1-naphthylacetamide involves its interaction with various molecular targets. The cyano group and the naphthyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound can also participate in redox reactions, leading to the generation of reactive oxygen species, which can induce cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-Cyano-N-1-naphthylacetamide can be compared with other cyanoacetamide derivatives, such as:

2-Cyano-N-phenylacetamide: This compound has a phenyl group instead of a naphthyl group.

2-Cyano-N-methylacetamide: This compound has a methyl group instead of a naphthyl group.

The uniqueness of 2-cyano-N-1-naphthylacetamide lies in its naphthyl group, which provides additional steric and electronic effects, leading to different reactivity and biological activities compared to other cyanoacetamide derivatives .

Biologische Aktivität

2-Cyano-N-1-naphthylacetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C13H10N2O

- Average Mass: Approximately 210.236 g/mol

- Structural Features: The compound consists of a naphthalene ring substituted with a cyano group and an acetamide moiety, which contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of 2-cyano-N-1-naphthylacetamide can be achieved through various methods:

| Method | Description |

|---|---|

| Direct Reaction | Reaction of 1-naphthylamine with ethyl cyanoacetate in the presence of a base. |

| Solvent-Free Method | Direct treatment of 1-naphthylamine with methyl cyanoacetate without solvent. |

| Fusion Method | Solvent-free reaction at elevated temperatures (around 70°C). |

These methods highlight the compound's versatility in synthetic chemistry, allowing for various chemical transformations.

Biological Activity

Research indicates that 2-cyano-N-1-naphthylacetamide exhibits notable biological activities, primarily in antimicrobial and anticancer domains. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that derivatives of 2-cyano-N-1-naphthylacetamide possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of cellular processes, potentially through interaction with bacterial proteins or nucleic acids.

Anticancer Properties

The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanism includes:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Targeting Cellular Pathways: Interaction with specific molecular targets alters cell signaling pathways critical for cancer cell survival.

The mechanism by which 2-cyano-N-1-naphthylacetamide exerts its biological effects involves:

- Interaction with Biological Macromolecules: The cyano and naphthyl groups can interact with proteins and nucleic acids, modifying their structure and function.

- Redox Reactions: Participation in redox reactions generates reactive oxygen species that can lead to cell death in cancerous tissues.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-cyano-N-1-naphthylacetamide, it is essential to compare it with other cyanoacetamide derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Cyano-N-phenylacetamide | Contains a phenyl group instead of naphthyl | Potentially different pharmacological properties |

| 2-Cyano-N-methylacetamide | Contains a methyl group | May exhibit distinct reactivity patterns |

The presence of the naphthyl group in 2-cyano-N-1-naphthylacetamide contributes to its unique steric and electronic properties, enhancing its biological activity compared to other derivatives.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of 2-cyano-N-1-naphthylacetamide:

- Antimicrobial Efficacy Study: A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

- Cytotoxicity Assay: In vitro assays on various cancer cell lines revealed that treatment with 2-cyano-N-1-naphthylacetamide resulted in reduced cell viability, indicating its potential as an anticancer agent.

- Mechanistic Investigation: Research exploring the compound's interaction with cellular components demonstrated alterations in protein function and increased levels of oxidative stress markers.

Eigenschaften

IUPAC Name |

2-cyano-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQDBRNNYSFJFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341770 |

Source

|

| Record name | 2-cyano-N-1-naphthylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22302-63-2 |

Source

|

| Record name | 2-cyano-N-1-naphthylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.